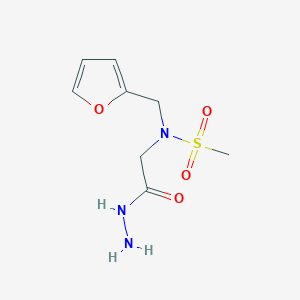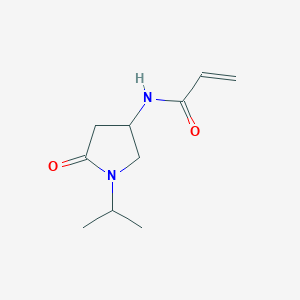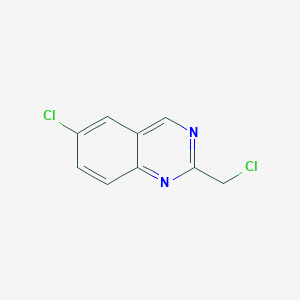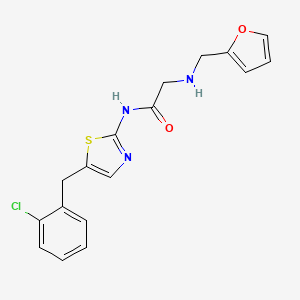
3-methyl-8-((2-methylallyl)thio)-7-octyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-8-((2-methylallyl)thio)-7-octyl-1H-purine-2,6(3H,7H)-dione, also known as PD98059, is a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
3-methyl-8-((2-methylallyl)thio)-7-octyl-1H-purine-2,6(3H,7H)-dione acts by binding to the ATP-binding site of MEK1/2, which are upstream kinases that activate ERK1/2. By inhibiting MEK1/2, 3-methyl-8-((2-methylallyl)thio)-7-octyl-1H-purine-2,6(3H,7H)-dione prevents the activation of ERK1/2 and downstream signaling events.
Biochemical and Physiological Effects
3-methyl-8-((2-methylallyl)thio)-7-octyl-1H-purine-2,6(3H,7H)-dione has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and experimental conditions. In general, 3-methyl-8-((2-methylallyl)thio)-7-octyl-1H-purine-2,6(3H,7H)-dione has been shown to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines. 3-methyl-8-((2-methylallyl)thio)-7-octyl-1H-purine-2,6(3H,7H)-dione has also been shown to inhibit the production of inflammatory cytokines and chemokines in macrophages and other immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-methyl-8-((2-methylallyl)thio)-7-octyl-1H-purine-2,6(3H,7H)-dione is its high selectivity for the MAPK pathway, which allows for specific inhibition of this pathway without affecting other signaling pathways. However, 3-methyl-8-((2-methylallyl)thio)-7-octyl-1H-purine-2,6(3H,7H)-dione has some limitations, including its relatively short half-life and low solubility in aqueous solutions. These limitations can be overcome by using alternative inhibitors or by modifying the chemical structure of 3-methyl-8-((2-methylallyl)thio)-7-octyl-1H-purine-2,6(3H,7H)-dione.
Direcciones Futuras
There are several potential future directions for research on 3-methyl-8-((2-methylallyl)thio)-7-octyl-1H-purine-2,6(3H,7H)-dione and related compounds. One area of interest is the development of more potent and selective inhibitors of the MAPK pathway, which could have therapeutic applications in various diseases. Another area of interest is the investigation of the role of MAPK signaling in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Finally, 3-methyl-8-((2-methylallyl)thio)-7-octyl-1H-purine-2,6(3H,7H)-dione and related compounds could be used as tools for studying the complex signaling networks involved in cell proliferation, differentiation, and survival.
Métodos De Síntesis
3-methyl-8-((2-methylallyl)thio)-7-octyl-1H-purine-2,6(3H,7H)-dione can be synthesized using a multistep process, starting with the reaction of 2-amino-6-chloropurine with 2-methylallyl bromide to form 2-amino-6-(2-methylallyl)purine. This intermediate is then reacted with 7-octenoic acid in the presence of palladium catalyst to yield 7-octenyl-2-amino-6-(2-methylallyl)purine. The final step involves the reaction of this intermediate with thioacetic acid in the presence of sodium hydride to form 3-methyl-8-((2-methylallyl)thio)-7-octyl-1H-purine-2,6(3H,7H)-dione.
Aplicaciones Científicas De Investigación
3-methyl-8-((2-methylallyl)thio)-7-octyl-1H-purine-2,6(3H,7H)-dione has been extensively used in scientific research to investigate the role of the MAPK pathway in various cellular processes. This compound has been shown to inhibit the activation of extracellular signal-regulated kinase (ERK) 1/2, which is a key component of the MAPK pathway. By inhibiting this pathway, 3-methyl-8-((2-methylallyl)thio)-7-octyl-1H-purine-2,6(3H,7H)-dione has been used to study the role of MAPK signaling in cell proliferation, differentiation, and survival.
Propiedades
IUPAC Name |
3-methyl-8-(2-methylprop-2-enylsulfanyl)-7-octylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2S/c1-5-6-7-8-9-10-11-22-14-15(19-18(22)25-12-13(2)3)21(4)17(24)20-16(14)23/h2,5-12H2,1,3-4H3,(H,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIRLTRDMBNZAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1SCC(=C)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-8-((2-methylallyl)thio)-7-octyl-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


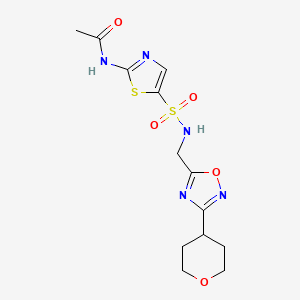
![2-amino-N-(4-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2623662.png)

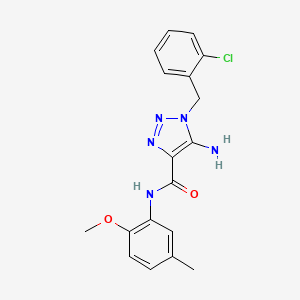

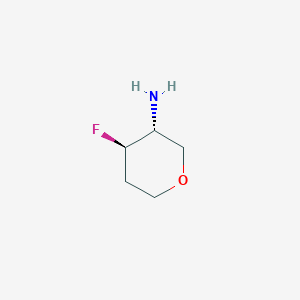
![3-(4-fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2623672.png)


